molecular formula C12H16N6O2S B5111538 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5111538
M. Wt: 308.36 g/mol
InChI Key: JEBLCVRFGRYAIE-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 4-methanesulfonylpiperazine moiety and at the 6-position with a pyrazole ring. The pyridazine scaffold is known for its electron-deficient aromatic system, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-21(19,20)17-9-7-16(8-10-17)11-3-4-12(15-14-11)18-6-2-5-13-18/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBLCVRFGRYAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the methanesulfonylpiperazine and pyrazole groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the methanesulfonyl group, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine or pyrazole rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to favor the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has found applications in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exerts its effects is complex and depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine with structurally related pyridazine derivatives, focusing on substituent effects, pharmacological profiles, and synthetic routes.

Structural and Functional Group Comparisons

Compound Name Structural Features Key Differences Reported Biological Activities Reference
This compound Pyridazine core, 4-methanesulfonylpiperazine, pyrazole Methanesulfonyl group (polar, H-bond acceptor) Potential neuroprotective, anti-inflammatory activity (inferred from analogs)
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-Chlorophenylsulfonylpiperazine, 3-methylpyrazole Bulky chlorophenyl group (lipophilic) Enhanced receptor affinity due to lipophilic substituents
3-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine Fluorophenyl-methoxybenzylpiperazine Fluorine and methoxy groups (electron-withdrawing/donating) Dual neuroprotective and anti-inflammatory activity
3-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Tosyl (p-toluenesulfonyl) group Methylbenzenesulfonyl (less polar than methanesulfonyl) Broader enzyme inhibition profile (e.g., kinases)
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine Cyclopropylpyridazine, ethoxy-fluorophenoxypyrazole Cyclopropyl and ethoxy groups (steric effects) Inhibits human dihydroorotate dehydrogenase (DHODH)

Pharmacological and Reactivity Comparisons

  • Methanesulfonyl vs. Aryl sulfonyl derivatives may exhibit stronger binding to hydrophobic enzyme pockets .
  • Pyrazole Substitutions : The unsubstituted pyrazole in the target compound contrasts with methyl- or trifluoromethyl-substituted analogs (e.g., ). Bulky pyrazole substituents (e.g., 3,4,5-trimethyl in ) can hinder rotational freedom, affecting conformational stability and target engagement.
  • Piperazine Modifications : The methanesulfonylpiperazine moiety is distinct from benzoylpiperazine (e.g., ) or cyclopropyl derivatives (e.g., ). Methanesulfonyl groups may enhance metabolic stability compared to ester-containing analogs .

Key Research Findings

Structural Insights : X-ray crystallography of analogs (e.g., ) reveals that pyridazine and pyrazole rings are nearly coplanar (dihedral angle ~10.36°), favoring π-π interactions. Piperazine adopts a chair conformation, with equatorial positioning of substituents minimizing steric strain .

Biological Activity :

  • Compounds with methanesulfonyl groups show moderate inhibition of inflammatory cytokines (e.g., IL-6, TNF-α) compared to tosyl derivatives, which exhibit stronger kinase inhibition .
  • Fluorinated analogs (e.g., ) demonstrate enhanced blood-brain barrier penetration, supporting neuroprotective applications.

Metabolic Stability : Methanesulfonylpiperazine derivatives exhibit longer half-lives (<i>in vitro</i>) than ester-containing analogs due to resistance to esterase-mediated hydrolysis .

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